Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Rel-methyl (2R,3R)-3-aminobicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique structure with a bicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core structure but may have different functional groups and properties.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different bicyclic structure and may exhibit different chemical and biological properties.
The uniqueness of Rel-methyl (2R,3R)-3-aminobicyclo[22
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3/t5?,6?,7-,8-/m1/s1 |
InChI Key |
QIDKPXAOMOVSBB-DWYQZRHDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CCC1C2)N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N |
Origin of Product |
United States |
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